molecular formula C6H5IN2O2 B1593984 2-Iodo-5-nitroaniline CAS No. 5459-50-7

2-Iodo-5-nitroaniline

Cat. No. B1593984
CAS RN: 5459-50-7
M. Wt: 264.02 g/mol
InChI Key: VKQOHFHGWCXKOA-UHFFFAOYSA-N
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Description

2-Iodo-5-nitroaniline is a chemical compound with the molecular formula C6H5IN2O2 . It has an average mass of 264.021 Da and a monoisotopic mass of 263.939575 Da . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Iodo-5-nitroaniline is 1S/C6H5IN2O2/c7-5-2-1-4 (9 (10)11)3-6 (5)8/h1-3H,8H2 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

2-Iodo-5-nitroaniline has a density of 2.1±0.1 g/cm^3, a boiling point of 363.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.9±3.0 kJ/mol and a flash point of 173.4±25.1 °C .

Scientific Research Applications

2-Iodo-5-nitroaniline: A Comprehensive Analysis

Catalysis: 2-Iodo-5-nitroaniline may serve as a catalyst or a component in catalytic systems due to its nitro group. Nitroanilines are known to be involved in various catalytic reactions, including the reduction of nitro compounds to amines . The iodo substituent could potentially offer unique reactivity due to its ability to participate in electrophilic aromatic substitution reactions.

Material Science: In material science, 2-Iodo-5-nitroaniline could be used in the synthesis of complex organic molecules or polymers. Its iodo group makes it a suitable candidate for further functionalization through coupling reactions, which are fundamental in creating novel materials with desired properties.

Chemical Synthesis: This compound can be utilized in chemical synthesis as an intermediate. The presence of both nitro and iodo groups allows for selective transformations into various other functional groups, aiding in the synthesis of pharmaceuticals or agrochemicals.

Analytical Chemistry: Due to its distinct chemical structure, 2-Iodo-5-nitroaniline can be used as a standard or reagent in analytical chemistry applications. It could help in developing new analytical methods for detecting similar compounds or quantifying trace chemicals.

Pharmaceutical Research: In pharmaceutical research, 2-Iodo-5-nitroaniline might be explored for its potential biological activity. Nitroanilines are often precursors to pharmaceuticals, and the iodine atom could be used for radio-labeling, aiding in drug discovery and development processes.

Environmental Science: The compound’s reactivity could be harnessed in environmental science for the detoxification of harmful substances. Its ability to undergo reduction reactions might make it useful in converting toxic pollutants into less harmful substances .

Molecular Interactions Study: ResearchGate mentions the study of molecular interactions involving 2-Iodo-5-nitroaniline, such as hydrogen bonds and iodonitro interactions . This could have implications for understanding molecular recognition processes and designing better-performing materials or drugs.

Safety And Hazards

2-Iodo-5-nitroaniline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-iodo-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQOHFHGWCXKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282072
Record name 2-iodo-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-nitroaniline

CAS RN

5459-50-7
Record name 5459-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SJ Garden, SP Fontes, JL Wardell… - … Section B: Structural …, 2002 - scripts.iucr.org
… To this end, we have now investigated three carefully selected examples: 2-iodo-5-nitroaniline (I), 4-iodo-2-nitroaniline (II) and 2,4-diiodo-3-nitroaniline (III), having in (I) an isolated nitro …
Number of citations: 35 scripts.iucr.org
H Shen, KPC Vollhardt - Synlett, 2012 - thieme-connect.com
… e Products consisted of 2-iodo-5-nitroaniline (10%), 2-iodo-3-nitroaniline (3%), 4-iodo-3-… Products consisted of 2-iodo-5-nitroaniline (48%), 2-iodo-3-nitroaniline (15%), and an …
Number of citations: 41 www.thieme-connect.com
L Van der Westhuizen - 2014 - scholar.sun.ac.za
Cancer is a leading cause of disease worldwide, with an increasing number of cases reported annually. A member of the phosphatidylinositol 3-kinase-Akt (PI3K-Akt) pathway, Akt, has …
Number of citations: 0 scholar.sun.ac.za
K Hiroya, S Matsumoto, M Ashikawa, H Kida… - Tetrahedron, 2005 - Elsevier
The reaction conditions for the Pd-catalyzed cyclization reaction of 2-(2-carbomethoxyethynyl)aniline derivatives were investigated. The amounts of Pd(PPh 3 ) 4 , methyl propiolate, and …
Number of citations: 14 www.sciencedirect.com
SJ Garden, JL Wardell, JMS Skakle, JN Low… - … Section C: Crystal …, 2004 - scripts.iucr.org
… formed on cooling was collected, washed with cold 50% aqueous methanol, and recrystallized from 50% aqueous methanol to give a co-crystallized mixture of 2-iodo-5-nitroaniline, (I), …
Number of citations: 5 scripts.iucr.org
LM Blair, J Sperry - Synlett, 2013 - thieme-connect.com
… Compound 1h: According to the general procedure, a mixture of aldehyde 5, 2-iodo-5-nitroaniline (6h; 77 mg, 0.29 mmol), DABCO (89 mg, 0.79 mmol) and Pd(OAc) 2 (3 mg, 0.013 mmol…
Number of citations: 6 www.thieme-connect.com
W Yin - 2007 - search.proquest.com
Part I. An efficient and concise synthesis of optically active ring-A substituted tryptophan derivatives (see 198, for example) was achieved via a rhodium-catalyzed asymmetric …
Number of citations: 0 search.proquest.com
K Yiamsawat, KP Gable… - The Journal of Organic …, 2022 - ACS Publications
Substituted 2-iodoaniline derivatives were prepared and utilized as reactants, along with asymmetric diarylacetylenes, to synthesize a series of 6-substituted-2,3-diarylindole derivatives …
Number of citations: 7 pubs.acs.org
IV Smolyar, AK Yudin, VG Nenajdenko - Chemical reviews, 2019 - ACS Publications
… Pd-catalyzed annulation of aldehyde 185 with 2-iodo-5-nitroaniline 186 afforded protected 6-nitrotryptophan 187, which was then converted to the 6-amino derivative 188 under …
Number of citations: 69 pubs.acs.org
Y Jia, M Bois-Choussy, J Zhu - Organic Letters, 2007 - ACS Publications
… Palladium-catalyzed annulation of 2-iodo-5-nitroaniline 5 with (R)-2-N,N-di-tert-butoxycarbonyl-5-oxopentane 6 according to our recently developed conditions afforded the protected 6-…
Number of citations: 63 pubs.acs.org

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